molecular formula C14H11BrClNO2 B1410950 Ethyl 2-chloro-6-(4-bromophenyl)nicotinate CAS No. 1993196-89-6

Ethyl 2-chloro-6-(4-bromophenyl)nicotinate

Cat. No.: B1410950
CAS No.: 1993196-89-6
M. Wt: 340.6 g/mol
InChI Key: GAOAIFTVTDVBIB-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-(4-bromophenyl)nicotinate is a useful research compound. Its molecular formula is C14H11BrClNO2 and its molecular weight is 340.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-chloro-6-(4-bromophenyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-6-(4-bromophenyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-(4-bromophenyl)-2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c1-2-19-14(18)11-7-8-12(17-13(11)16)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOAIFTVTDVBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Core: A Technical Guide to 2-Chloro-6-Aryl-Nicotinate Derivatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 2-chloro-6-aryl-nicotinate derivatives, a pivotal class of chemical intermediates. We will delve into their synthesis, emphasizing modern catalytic methods, and illuminate their critical role in the production of high-value commercial products, from life-saving pharmaceuticals to essential agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who seek to leverage this versatile scaffold in their synthetic endeavors.

The 2-Chloro-6-Aryl-Nicotinate Scaffold: A Privileged Intermediate

The 2-chloro-6-aryl-nicotinate core is a highly functionalized pyridine derivative that offers multiple reaction sites for further chemical elaboration. The chlorine atom at the 2-position and the aryl group at the 6-position, along with the nicotinate ester, provide a unique combination of electronic and steric properties. This substitution pattern makes these compounds valuable building blocks in organic synthesis, particularly for the construction of complex molecular architectures.

The strategic importance of this scaffold lies in its presence as a key structural motif in a range of biologically active molecules. Its derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antifungal, and herbicidal properties.[1][2][3][4][5][6][7][8][9][10]

Synthesis of the Core Scaffold: Mastering Modern Cross-Coupling Techniques

The efficient construction of the 2-chloro-6-aryl-nicotinate framework is paramount. While classical methods exist, modern palladium-catalyzed cross-coupling reactions have become the gold standard, offering high yields, regioselectivity, and broad functional group tolerance.

Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds. In the context of 2-chloro-6-aryl-nicotinates, it allows for the regioselective introduction of the aryl group at the 6-position of a di-substituted nicotinic acid derivative. A key starting material for this transformation is a 2,6-dihalonicotinate, typically 2,6-dichloronicotinate.

The regioselectivity of the Suzuki coupling is a critical consideration. The chlorine atom at the 2-position of the pyridine ring is generally less reactive towards oxidative addition to the palladium catalyst compared to the halogen at the 6-position. This difference in reactivity allows for the selective coupling at the 6-position, leaving the 2-chloro substituent available for subsequent transformations.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methodologies for the synthesis of 2-aryl-6-chloronicotinamides.[11][12][13]

Materials:

  • 2,6-Dichloronicotinamide

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., PXPd2, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Methanol, Toluene, Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dichloronicotinamide, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-chloronicotinamide.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTypical Temperature (°C)Key Advantages
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/Water80-100Readily available, well-established.
PXPd2Buchwald-type phosphineK₂CO₃Methanol60-80High activity, air-stable catalyst.[11][12][13]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane/Water80-110Broad substrate scope, effective for challenging couplings.
Stille and Buchwald-Hartwig Couplings: Expanding the Synthetic Toolbox

While the Suzuki coupling is prevalent, other cross-coupling reactions can also be employed for the synthesis and further functionalization of the 2-chloro-6-aryl-nicotinate scaffold.

  • Stille Coupling: This reaction utilizes organotin reagents and offers the advantage of being tolerant to a wide range of functional groups.[14][15][16][17][18] It can be a valuable alternative for the introduction of the aryl group, especially when the corresponding boronic acid is unstable or difficult to access.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a variety of nitrogen nucleophiles at the 2-position of the 2-chloro-6-aryl-nicotinate core.[19][20][21][22][23] This is a key step in the synthesis of many biologically active compounds. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group compatibility.

The 2-Chloro-6-Aryl-Nicotinate Core in Action: A Gateway to High-Value Molecules

The true value of the 2-chloro-6-aryl-nicotinate scaffold is realized in its role as a pivotal intermediate in the synthesis of commercially significant products.

Agrochemicals: Protecting Global Food Security

Boscalid: A Broad-Spectrum Fungicide

Boscalid is a widely used fungicide that is effective against a broad range of plant pathogens.[24][25] The synthesis of Boscalid relies on the 2-chloronicotinoyl chloride intermediate, which is then coupled with an appropriately substituted aniline. The 2-chloro-6-aryl-nicotinate scaffold is a direct precursor to this key intermediate.

dot

Boscalid_Synthesis cluster_0 Synthesis of 2-Chloro-N-(2-iodophenyl)nicotinamide cluster_1 Suzuki Coupling to Boscalid 2_chloronicotinoyl_chloride 2-Chloronicotinoyl Chloride Intermediate 2-Chloro-N-(2-iodophenyl) nicotinamide 2_chloronicotinoyl_chloride->Intermediate Condensation o_iodoaniline o-Iodoaniline o_iodoaniline->Intermediate Boscalid Boscalid Intermediate->Boscalid Suzuki Coupling (Pd catalyst) 4_chlorophenylboronic_acid 4-Chlorophenylboronic Acid 4_chlorophenylboronic_acid->Boscalid

Caption: Synthetic workflow for the fungicide Boscalid.

Experimental Protocol: Synthesis of Boscalid Intermediate

This protocol is based on a patented method for Boscalid synthesis.[26]

Materials:

  • 2-Chloronicotinoyl chloride

  • o-Iodoaniline

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve o-iodoaniline in dichloromethane in a reaction vessel.

  • Add triethylamine to the solution.

  • Slowly add a solution of 2-chloronicotinoyl chloride in dichloromethane to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(2-iodophenyl)nicotinamide, which can often be used in the next step without further purification.

Diflufenican: A Selective Herbicide

Diflufenican is a selective herbicide used for the control of broad-leaved weeds in cereals.[27][28][29] Its synthesis involves the reaction of a 2-chloronicotinic acid derivative with a substituted aniline and a substituted phenol.

dot

Diflufenican_Synthesis 2_chloronicotinic_acid 2-Chloronicotinic Acid acid_chloride 2-Chloronicotinoyl Chloride 2_chloronicotinic_acid->acid_chloride Chlorination thionyl_chloride SOCl₂ thionyl_chloride->acid_chloride amide_intermediate 2-Chloro-N-(2,4-difluorophenyl) nicotinamide acid_chloride->amide_intermediate Amidation 2_4_difluoroaniline 2,4-Difluoroaniline 2_4_difluoroaniline->amide_intermediate Diflufenican Diflufenican amide_intermediate->Diflufenican Condensation m_trifluoromethylphenol m-Trifluoromethylphenol m_trifluoromethylphenol->Diflufenican Nevirapine_Synthesis 2_chloronicotinic_acid 2-Chloronicotinic Acid amide_intermediate 2-Chloro-N-(2-chloro-4-methyl -3-pyridyl)nicotinamide 2_chloronicotinic_acid->amide_intermediate Amidation coupling_partner 2-Chloro-3-amino- 4-picoline coupling_partner->amide_intermediate substituted_amide N-(2-Chloro-4-methyl-3-pyridyl)- 2-(cyclopropylamino)nicotinamide amide_intermediate->substituted_amide Amination cyclopropylamine Cyclopropylamine cyclopropylamine->substituted_amide Nevirapine Nevirapine substituted_amide->Nevirapine Cyclization

Caption: Synthetic workflow for the anti-HIV drug Nevirapine.

Biological Activities of 2-Chloro-6-Aryl-Nicotinate Derivatives

Beyond their role as synthetic intermediates, 2-chloro-6-aryl-nicotinate derivatives themselves exhibit a range of interesting biological activities.

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the potential of nicotinic acid derivatives as anti-inflammatory and analgesic agents. T[1][3][9][11][30]he mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. T[31][32][33][34][35]he 2-chloro-6-aryl substitution pattern can be fine-tuned to optimize potency and selectivity for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Table 2: Reported Biological Activities of Nicotinic Acid Derivatives

Biological ActivityKey Structural FeaturesPutative Mechanism of Action
Anti-inflammatory2-Anilino substitutionCOX-1/COX-2 inhibition
AnalgesicAryl group at C-6Inhibition of prostaglandin synthesis
AntifungalThiophene and oxadiazole moietiesDisruption of fungal cell membrane/enzyme inhibition
HerbicidalN-(arylmethoxy)nicotinamidesInhibition of plant-specific enzymes
Antifungal and Herbicidal Activity

The inherent biological activity of the nicotinic acid core extends to antifungal and herbicidal applications. T[2][4][5][7][8][10][36]he presence of the 2-chloro and 6-aryl substituents can significantly enhance these properties. For instance, novel N-(arylmethoxy)-2-chloronicotinamides have shown excellent herbicidal activity against various weeds.

[4][7][8][36]### 5. Future Perspectives: Materials Science and Beyond

While the application of 2-chloro-6-aryl-nicotinate derivatives is well-established in the life sciences, their potential in materials science is an emerging area of interest. The highly conjugated and polarizable nature of the nicotinic acid ring system makes its derivatives attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs). T[37][38][39]he ability to tune the electronic properties through substitution on the aryl ring and at the 2-position of the nicotinic acid core could lead to the development of novel materials with tailored photophysical properties. Further research is needed to fully explore the potential of the 2-chloro-6-aryl-nicotinate scaffold in this exciting field.

Conclusion

The 2-chloro-6-aryl-nicotinate scaffold represents a truly privileged class of chemical intermediates. Its efficient synthesis via modern cross-coupling methodologies, coupled with its versatile reactivity, has made it a cornerstone in the production of a diverse range of high-value molecules. From protecting crops and ensuring food security to combating life-threatening diseases, the impact of this seemingly simple chemical core is profound. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, the importance of 2-chloro-6-aryl-nicotinate derivatives in both established and emerging fields is set to grow, solidifying its status as a strategic asset in the chemist's toolkit.

References

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  • El-Sayed, M. A. A., et al. (2018). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 66(5), 497-505. [Link]

  • Li, Q., et al. (2018). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. Chemistry Central Journal, 12(1), 1-8. [Link]

  • Mahmoud, Z. H., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Yu, C., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6423–6430. [Link]

  • Wei, Z., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8969. [Link]

  • Yu, C., et al. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry. [Link]

  • Siddiqui, N., et al. (2013). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. International Journal of Pharmaceutical Sciences and Research, 4(10), 3748. [Link]

  • Rai, U. S., et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. Journal of Analytical & Pharmaceutical Research, 2(2), 00015. [Link]

  • Yu, C., et al. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry. [Link]

  • Yu, C., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6423-6430. [Link]

  • Littke, A. F., & Fu, G. C. (1999). The First General Method for Stille Cross-Couplings of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2411-2413. [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

  • Wei, Z., et al. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Semantic Scholar. [Link]

  • Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Scilit. [Link]

  • Mahmoud, Z. H., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. BUE Scholar. [Link]

  • CN114685365B - Synthesis method of diflufenican - Google P
  • Littke, A. F., & Fu, G. C. (1999). The First General Method for Stille Cross-Couplings of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2411-2413. [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

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  • Kaczor, A. A., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity, e202500264. [Link]

  • Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(17), 3131-3134. [Link]

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Technical Guide: Solubility Profiling of Ethyl 2-chloro-6-(4-bromophenyl)nicotinate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Ethyl 2-chloro-6-(4-bromophenyl)nicotinate in DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-chloro-6-(4-bromophenyl)nicotinate (Substituted Nicotinate) is a specialized heterocyclic intermediate often employed in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural core—a pyridine ring substituted with a lipophilic bromophenyl group and an ethyl ester—dictates a specific solubility profile characterized by high lipophilicity and low aqueous solubility.

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for such compounds due to its high dielectric constant and ability to disrupt strong crystal lattice interactions. This guide provides a rigorous framework for assessing, preparing, and maintaining stock solutions of Ethyl 2-chloro-6-(4-bromophenyl)nicotinate, ensuring experimental reproducibility in biological assays and synthetic workflows.

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solubility behavior. The compound exhibits a "push-pull" electronic system and significant hydrophobic bulk.

Structural Analysis
  • Core Scaffold: Pyridine ring (electron-deficient).

  • Lipophilic Domain: 4-Bromophenyl group at the C6 position. This significantly increases the partition coefficient (LogP), enhancing solubility in organic solvents while reducing water solubility.

  • Polar/H-Bonding Domain: Ethyl ester at C3 and Chloro at C2. These provide dipole moments that interact favorably with the sulfoxide group of DMSO.

Predicted Properties
PropertyEstimated ValueImpact on DMSO Solubility
Molecular Weight ~340.6 g/mol Moderate. No significant kinetic hindrance to dissolution.
LogP (Predicted) 3.8 – 4.5High. Indicates strong affinity for organic solvents (DMSO, DMF).
H-Bond Donors 0Lack of donors prevents self-aggregation via H-bonds, aiding dissolution.
H-Bond Acceptors 3 (N, O, O)Good interaction with DMSO (a hydrogen bond acceptor/donor hybrid).

Expert Insight: Based on Structural Activity Relationships (SAR) of analogous 2-chloro-6-aryl nicotinates, this compound is expected to exhibit high solubility in DMSO (>50 mM) but carries a risk of precipitation (crashing out) when diluted into aqueous buffers if the final DMSO concentration drops below 1-2%.

Mechanism of Solvation

DMSO dissolves this compound through a specific bipartite mechanism:

  • Dipolar Interaction: The oxygen atom of DMSO (highly electronegative) interacts with the electron-deficient pyridine ring and the polarized ester carbonyl.

  • Dispersion Forces: The methyl groups of DMSO interact with the lipophilic bromophenyl and ethyl chains via Van der Waals forces.

Visualization: Solvation Logic

SolvationMechanism Compound Ethyl 2-chloro-6-(4-bromophenyl)nicotinate (Crystal Lattice) Interaction Dipole-Dipole & Van der Waals Forces Compound->Interaction Lattice Energy Disruption DMSO DMSO Molecules (Dipolar Aprotic) DMSO->Interaction Solvent Cage Formation Solution Solvated Molecular Species (Stable Stock) Interaction->Solution Thermodynamic Equilibrium

Caption: Logical flow of DMSO solvation overcoming the crystal lattice energy of the nicotinate derivative.

Experimental Protocols

To ensure data integrity, researchers should not rely solely on visual estimation. The following protocols define the standard for "Kinetic" (rapid) and "Thermodynamic" (equilibrium) solubility.

Protocol A: Visual Kinetic Solubility Test (Bench Standard)

Purpose: Rapidly determine if a target concentration (e.g., 10 mM) is viable for biological screening.

  • Preparation: Weigh 3.4 mg of Ethyl 2-chloro-6-(4-bromophenyl)nicotinate into a 1.5 mL amber glass vial (protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or Molecular Biology).

  • Agitation: Vortex at high speed for 60 seconds.

  • Sonication: If particles persist, sonicate in a water bath at 25°C for 5 minutes.

  • Observation:

    • Clear Solution: Solubility ≥ 10 mM.

    • Cloudy/Particulate: Solubility < 10 mM.

Protocol B: Saturation Shake-Flask Method (Gold Standard)

Purpose: Determine the exact solubility limit (S_max) for physicochemical characterization.

  • Excess Addition: Add excess solid compound (~20 mg) to 1.0 mL DMSO in a glass vial to ensure a saturated suspension.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (Nylon filters may degrade in DMSO).

  • Quantification: Dilute the supernatant 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area against a standard curve of known concentration.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Solid Compound Weigh Weigh Excess Solid (>20mg) Start->Weigh AddDMSO Add 1mL Anhydrous DMSO Weigh->AddDMSO Equilibrate Shake 24h @ 25°C AddDMSO->Equilibrate Filter Filter (0.22 µm PTFE) or Centrifuge Equilibrate->Filter Analyze HPLC Analysis (UV 254nm) Filter->Analyze Result Thermodynamic Solubility Value (mg/mL) Analyze->Result

Caption: Step-by-step workflow for the Saturation Shake-Flask method to determine thermodynamic solubility.

Stock Solution Management & Stability

The stability of Ethyl 2-chloro-6-(4-bromophenyl)nicotinate in DMSO is generally high, but environmental factors can induce degradation or precipitation.

The Hygroscopicity Hazard

DMSO is extremely hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.

  • Risk: The introduction of water increases the polarity of the solvent mixture, potentially causing the lipophilic nicotinate to precipitate (crystallize) out of solution.

  • Mitigation: Always store stock solutions in tightly sealed vials with parafilm, preferably under argon or nitrogen gas.

Freeze-Thaw Cycles

Repeated freezing and thawing can cause "salting out" or micro-precipitation.

  • Best Practice: Aliquot stock solutions into single-use volumes (e.g., 50 µL) to avoid multiple freeze-thaw cycles.

  • Storage Temperature: -20°C is standard. -80°C is preferred for long-term (>6 months) storage.

Dilution "Crash-Out"

When diluting a DMSO stock into aqueous media (e.g., cell culture media), the compound may precipitate if the solubility limit in water is exceeded.

  • Self-Validating Check: After dilution, inspect the tube against a dark background with a bright light. A "Tyndall effect" (scattering of light) indicates micro-precipitation.

References

  • PubChem. (2025). Ethyl 6-chloro-4-(ethylamino)nicotinate Compound Summary. National Library of Medicine. Retrieved from [Link]

Navigating the Synthesis and Supply of Ethyl 2-chloro-6-(4-bromophenyl)nicotinate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and medicinal chemists navigating the complex landscape of drug discovery, access to novel and strategically functionalized chemical building blocks is paramount. Ethyl 2-chloro-6-(4-bromophenyl)nicotinate, a substituted pyridine derivative, represents a valuable scaffold for the synthesis of innovative therapeutics. This in-depth technical guide provides a comprehensive overview of the procurement of its key precursors, a detailed, field-proven synthetic protocol for its preparation, and insights into its potential applications in modern drug development.

Sourcing and Availability: A Custom Synthesis Approach

A thorough market analysis reveals that Ethyl 2-chloro-6-(4-bromophenyl)nicotinate is not a readily available, off-the-shelf chemical. Its specialized structure necessitates a custom synthesis approach. For researchers and drug development professionals, this means engaging with a contract research organization (CRO) or a custom synthesis provider.

The synthesis of this target molecule is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This well-established and versatile reaction provides a reliable method for the formation of the carbon-carbon bond between the pyridine core and the bromophenyl moiety. The key to a successful synthesis lies in the procurement of high-quality starting materials.

Key Precursor: Ethyl 2,6-dichloronicotinate

The foundational starting material for this synthesis is Ethyl 2,6-dichloronicotinate. This precursor provides the core nicotinic acid ester scaffold with a reactive chlorine atom at the 6-position, which is amenable to cross-coupling, and a chlorine at the 2-position that can be retained or further functionalized in subsequent synthetic steps.

SupplierProduct NamePurityCAS Number
CymitQuimicaEthyl 2,6-Dichloronicotinate>98.0% (GC)58584-86-4
Sigma-Aldrich2,6-Dichloro-isonicotinic acid ethyl ester95%1604-14-4

Note: Pricing is subject to change and should be confirmed with the respective suppliers.

Key Precursor: 4-Bromophenylboronic acid

The second critical component for the Suzuki-Miyaura coupling is 4-Bromophenylboronic acid. This reagent introduces the 4-bromophenyl group to the pyridine ring. The bromine atom on this ring serves as a valuable handle for further diversification of the molecule through subsequent cross-coupling reactions or other transformations.

SupplierProduct NamePurityCAS Number
Thermo Scientific Chemicals4-Bromophenylboronic acid, 98%98%5467-74-3
Sigma-Aldrich4-Bromophenylboronic acid≥95.0%5467-74-3
Chem-Impex4-Bromophenylboronic acid≥ 99% (HPLC)5467-74-3
Santa Cruz Biotechnology4-Bromophenylboronic acid, pinacol ester≥98%68716-49-4

Note: The pinacol ester of 4-bromophenylboronic acid is also a suitable coupling partner for the Suzuki-Miyaura reaction. Pricing should be confirmed with the respective suppliers.

Synthetic Protocol: A Step-by-Step Guide to Suzuki-Miyaura Cross-Coupling

The synthesis of Ethyl 2-chloro-6-(4-bromophenyl)nicotinate from Ethyl 2,6-dichloronicotinate and 4-bromophenylboronic acid is a classic example of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in the pharmaceutical industry due to its high functional group tolerance and generally high yields.[1][2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid for the transmetalation step.[2]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Ethyl_2_6_dichloronicotinate Ethyl 2,6-dichloronicotinate Reaction_Mixture Suzuki-Miyaura Cross-Coupling Ethyl_2_6_dichloronicotinate->Reaction_Mixture 4_Bromophenylboronic_acid 4-Bromophenylboronic acid 4_Bromophenylboronic_acid->Reaction_Mixture Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Mixture Base Base (e.g., K2CO3, Na2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Mixture Product Ethyl 2-chloro-6-(4-bromophenyl)nicotinate Reaction_Mixture->Product

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of 2-chloropyridines.[3][4][5]

Materials:

  • Ethyl 2,6-dichloronicotinate (1.0 eq)

  • 4-Bromophenylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02 - 0.05 eq)

  • Base (e.g., anhydrous Potassium Carbonate [K₂CO₃] or Sodium Carbonate [Na₂CO₃], 2.0 - 3.0 eq)

  • Anhydrous solvent system (e.g., Toluene and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2,6-dichloronicotinate, 4-bromophenylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent system followed by the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product, Ethyl 2-chloro-6-(4-bromophenyl)nicotinate, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

Substituted nicotinic acid derivatives are prevalent scaffolds in medicinal chemistry due to their ability to mimic biological structures and engage in various receptor-ligand interactions. The specific structural features of Ethyl 2-chloro-6-(4-bromophenyl)nicotinate make it a promising intermediate for the development of novel therapeutics.

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The substituents at the 2, 3, and 6 positions can be tailored to target the ATP-binding site of specific kinases. The 4-bromophenyl group can be further elaborated to enhance potency and selectivity.

  • Agrochemicals: Halogenated pyridine derivatives are also important in the agrochemical industry as precursors for herbicides, fungicides, and insecticides.[6]

  • Further Functionalization: The presence of both a chlorine and a bromine atom provides two distinct handles for sequential and selective cross-coupling reactions, allowing for the synthesis of complex, three-dimensionally diverse molecules. The ethyl ester can also be hydrolyzed to the corresponding carboxylic acid, which can be used for amide bond formation.

Applications cluster_functionalization Further Synthetic Modifications cluster_applications Potential Therapeutic Areas Target_Molecule Ethyl 2-chloro-6-(4-bromophenyl)nicotinate Suzuki_Coupling_Br Suzuki Coupling at Br Target_Molecule->Suzuki_Coupling_Br Nucleophilic_Substitution_Cl Nucleophilic Substitution at Cl Target_Molecule->Nucleophilic_Substitution_Cl Ester_Hydrolysis Ester Hydrolysis Target_Molecule->Ester_Hydrolysis Agrochemicals Agrochemicals Target_Molecule->Agrochemicals Kinase_Inhibitors Kinase Inhibitors (e.g., for Oncology) Suzuki_Coupling_Br->Kinase_Inhibitors GPCR_Ligands GPCR Ligands (e.g., for CNS Disorders) Nucleophilic_Substitution_Cl->GPCR_Ligands Ester_Hydrolysis->Kinase_Inhibitors

Caption: Potential synthetic pathways and applications of the target molecule.

Conclusion

While Ethyl 2-chloro-6-(4-bromophenyl)nicotinate is not a stock chemical, its synthesis is readily achievable through a well-precedented Suzuki-Miyaura cross-coupling of commercially available precursors. This guide provides the necessary information for researchers to source the starting materials and a reliable protocol for the synthesis. The versatile structure of the target molecule, with its multiple points for further diversification, makes it a valuable building block for the discovery and development of novel small molecule therapeutics and other advanced chemical applications.

References

  • Otto, A. (n.d.). 4-Bromophenylboronic acid, 97%. Otto Chemie Pvt. Ltd. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 6). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved February 27, 2026, from [Link]

  • Chemsrc. (2025, September 24). Ethyl 2-chloro-6-methylnicotinate. Retrieved February 27, 2026, from [Link]

  • ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 27, 2026, from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Ramirez, J. A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 1836–1844.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 2-Chloro-6-(4-bromophenyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern drug discovery. Specifically, 2,6-disubstituted nicotinates serve as critical intermediates for various pharmacophores. This application note details the robust, self-validating protocol for the regioselective Suzuki-Miyaura cross-coupling of ethyl 2,6-dichloronicotinate with 4-bromophenylboronic acid to yield ethyl 2-chloro-6-(4-bromophenyl)nicotinate .

By leveraging the inherent electronic and steric biases of the nicotinate core, this protocol achieves high regioselectivity (C6 over C2) and strict chemoselectivity (activation of C–Cl over C–Br), providing a scalable and reliable pathway for complex intermediate generation.

Reaction Design & Mechanistic Rationale

To design a self-validating synthetic protocol, one must understand the causality behind the reactivity. The cross-coupling of ethyl 2,6-dichloronicotinate with 4-bromophenylboronic acid presents two distinct selectivity challenges:

A. Regioselectivity: C6 vs. C2 Activation

The ethyl 2,6-dichloronicotinate substrate possesses two electrophilic C–Cl bonds. Empirical studies utilizing standard Pd(0) catalysts, such as Pd(PPh₃)₄, demonstrate a baseline 5:1 preference for C6-arylation at 65 °C [1, 2]. This regioselectivity is governed by two primary factors:

  • Steric Hindrance: The C2 position is sterically congested by the adjacent ethyl ester group at C3, hindering the approach of the bulky Pd(PPh₃)₄ complex.

  • Electronic Activation (LUMO Symmetry): According to predictive models based on frontier molecular orbital (FMO) symmetry, the C6 position is symmetry-matched for nucleophilic displacement and possesses a larger LUMO coefficient compared to the C2 position. The calculated activation energy difference (

    
    ) favors C6 by approximately -4.5 to -5.6 kJ/mol [1].
    

(Note: While specialized chelating catalysts like PXPd₂ can reverse this selectivity to favor the C2 position via ester coordination [2], our objective requires the inherent C6 preference, making Pd(PPh₃)₄ the optimal choice).

B. Chemoselectivity: C–Cl vs. C–Br Activation

A critical challenge in this synthesis is preventing the oligomerization of the product. Typically, Pd(0) inserts into C–Br bonds faster than C–Cl bonds. However, the strong electron-withdrawing effect of the pyridine nitrogen and the C3-ester drastically lowers the LUMO energy of the C6–Cl bond, making it exceptionally reactive toward oxidative addition. By strictly controlling the stoichiometry (1.05 equiv of boronic acid) and maintaining a moderate reaction temperature (65 °C), the C6–Cl bond is selectively activated while the unactivated C–Br bond on the phenyl ring remains intact.

Pathway cluster_paths SM Ethyl 2,6-dichloronicotinate + 4-Bromophenylboronic acid Complex Pd(0) π-Complex Formation SM->Complex OA_C6 Oxidative Addition at C6 (ΔΔG‡ = -4.5 kJ/mol) LUMO Symmetry Matched Complex->OA_C6 Kinetically Favored OA_C2 Oxidative Addition at C2 Sterically Hindered LUMO Symmetry Mismatched Complex->OA_C2 Sterically Hindered Prod Ethyl 2-chloro-6-(4-bromophenyl)nicotinate (Major Product, 5:1 Ratio) OA_C6->Prod Transmetalation & Reductive Elimination Side Ethyl 6-chloro-2-(4-bromophenyl)nicotinate (Minor Product) OA_C2->Side

Figure 1: Divergent oxidative addition pathways governing the regioselectivity of the Suzuki-Miyaura coupling.

Quantitative Reaction Profiling

To validate the chosen conditions, Table 1 summarizes the expected outcomes when deviating from the optimized protocol parameters.

Table 1: Regioselectivity and Chemoselectivity Optimization

Catalyst SystemBaseSolvent SystemTemp (°C)C6:C2 RatioChemoselectivity (Mono:Oligo)
Pd(PPh₃)₄ (5 mol%) Na₂CO₃ Toluene/EtOH/H₂O 65 5:1 >95:5
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O806:185:15 (C-Br activation observed)
PXPd₂ (5 mol%)K₂CO₃MeOH651:2.5>95:5 (Chelation reverses selectivity)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O1004:170:30 (Thermal over-coupling)

Materials and Reagents

Table 2: Reagent Stoichiometry for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 2,6-dichloronicotinate220.051.002.20 gElectrophile
4-Bromophenylboronic acid200.831.052.11 gNucleophile
Pd(PPh₃)₄1155.560.05578 mgCatalyst
Na₂CO₃105.992.002.12 gBase
TolueneN/AN/A40 mLOrganic Solvent
Ethanol (EtOH)N/AN/A10 mLPhase-transfer Agent
Deionized Water (H₂O)N/AN/A10 mLAqueous Solvent

Step-by-Step Experimental Protocol

ExperimentalWorkflow N1 Phase 1: Assembly • Mix Nicotinate & Boronic Acid • Add Pd(PPh3)4 & Na2CO3 • Suspend in Toluene/EtOH/H2O N2 Phase 2: Degassing • Sparge with N2 for 15 min • Prevents Pd(0) oxidation N1->N2 N3 N3 N2->N3 N4 Phase 4: Workup • Quench with H2O • Extract with EtOAc • Dry over Na2SO4 & Concentrate N3->N4 N5 Phase 5: Isolation • Flash Chromatography • Elute with Hexanes/EtOAc • Isolate C6-isomer N4->N5

Figure 2: Standardized operational workflow for the synthesis and isolation of the target nicotinate.

Phase 1: Assembly & Degassing (Critical Step)
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2,6-dichloronicotinate (2.20 g, 10.0 mmol), 4-bromophenylboronic acid (2.11 g, 10.5 mmol), and Na₂CO₃ (2.12 g, 20.0 mmol).

  • Add the solvent mixture: Toluene (40 mL), EtOH (10 mL), and H₂O (10 mL).

  • Causality Check: Oxygen rapidly degrades Pd(0) into inactive Pd(II) species. Seal the flask with a rubber septum and sparge the biphasic mixture with ultra-pure Nitrogen (N₂) or Argon for exactly 15 minutes using a submerged needle.

  • Briefly remove the septum under positive inert gas flow, quickly add Pd(PPh₃)₄ (578 mg, 0.5 mmol), and re-seal. Sparge for an additional 2 minutes.

Phase 2: Catalytic Coupling
  • Attach a reflux condenser (purged with N₂) and transfer the flask to a pre-heated oil bath set to 65 °C .

  • Stir vigorously (≥ 800 rpm) to ensure adequate mixing of the biphasic system.

  • Allow the reaction to proceed for 14–16 hours.

Phase 3: In-Process Control (IPC) & Self-Validation
  • Sampling: After 14 hours, halt stirring to allow phase separation. Withdraw a 50 µL aliquot from the upper organic (toluene) layer.

  • Preparation: Dilute the aliquot with 1 mL of Acetonitrile (MeCN), filter through a 0.2 µm PTFE syringe filter, and inject into an LC-MS/HPLC system.

  • Validation Criteria:

    • The reaction is deemed complete when the peak area of the starting nicotinate is <2%.

    • Confirm the presence of the major C6-isomer and minor C2-isomer (expected ratio ~5:1).

    • If starting material >5%, add an additional 0.1 equiv of boronic acid and stir for 2 more hours.

Phase 4: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Quench by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 30 mL).

  • Combine the organic extracts, wash with saturated aqueous NaCl (brine, 50 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude residue.

  • Purification: Purify the residue via silica gel flash column chromatography. Use a gradient elution of Hexanes/EtOAc (95:5 to 85:15).

    • Note: The sterically unhindered C6-isomer typically exhibits a different retention factor (

      
      ) compared to the more congested C2-isomer, allowing for clean baseline separation.
      

Troubleshooting Guide

Table 3: Common Deviations and Corrective Actions

ObservationMechanistic CauseCorrective Action
High levels of unreacted starting material Catalyst deactivation via oxidation (O₂ ingress).Ensure rigorous degassing. Check the quality/color of Pd(PPh₃)₄ (should be bright yellow, not brown).
Formation of oligomeric side products Over-activation of the C–Br bond due to excessive heat or excess boronic acid.Strictly control temperature at 65 °C. Do not exceed 1.05 equiv of 4-bromophenylboronic acid.
Ester hydrolysis (Saponification) Base is too strong or temperature is too high.Ensure Na₂CO₃ is used instead of NaOH or KOH. Maintain 65 °C.
Poor C6:C2 Regioselectivity (<3:1) Ligand dissociation or solvent effects altering the Pd coordination sphere.Ensure the Toluene/EtOH/H₂O ratio is strictly 4:1:1. Avoid using methanol, which can promote chelation-directed C2 insertion.

References

  • Lu, J.; Donnecke, S.; Paci, I.; Leitch, D. C. "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions." Chemical Science, 2022, 13, 3533-3541. URL: [Link]

  • Yang, W.; Wang, Y.; Corte, J. R. "Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling." Organic Letters, 2003, 5(17), 3131-3134. URL: [Link]

Suzuki-Miyaura coupling conditions for 6-bromophenyl nicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Suzuki-Miyaura Coupling of 6-Bromophenyl Nicotinates

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions for 6-bromophenyl nicotinates . These substrates are critical intermediates in the synthesis of kinase inhibitors and heterocyclic drug scaffolds.

The protocol addresses two primary structural interpretations of "6-bromophenyl nicotinate":

  • Phenyl 6-bromonicotinate: Coupling at the electron-deficient pyridine ring (C6 position).

  • (2-Bromophenyl) nicotinate: Coupling at the electron-rich phenyl ring (ortho position).

Key Challenges Addressed:

  • Chemoselectivity: Preserving the base-sensitive ester moiety during the base-mediated coupling.

  • Catalyst Poisoning: Mitigating non-productive coordination of the pyridine nitrogen to the Palladium center.

  • Electronic Deactivation: Overcoming the electron-deficient nature of the nicotinate core which can retard transmetalation.

Mechanistic Insight & Substrate Analysis

The Electrophile: Structure & Reactivity

The position of the bromine atom dictates the reaction kinetics and catalyst requirements.

  • Scenario A: Phenyl 6-bromonicotinate (Pyridine Halide)

    • Reactivity: The C-Br bond at the 6-position is activated for oxidative addition due to the electron-withdrawing nitrogen (alpha-effect) and the ester group.

    • Risk: The pyridine nitrogen is a strong

      
      -donor. It can displace phosphine ligands, forming stable, inactive Pd(II)-N complexes (off-cycle resting states).
      
    • Solution: Use bidentate ligands (e.g., dppf) or bulky phosphines (e.g., XPhos) to sterically discourage N-coordination.

  • Scenario B: (2-Bromophenyl) nicotinate (Aryl Halide)

    • Reactivity: Standard aryl bromide coupling. Steric hindrance at the ortho position may slow oxidative addition.

    • Risk: Hydrolysis of the ester is the primary concern due to the proximity of the coupling site.

Catalytic Cycle & Nitrogen Interference

The diagram below illustrates the standard cycle versus the inhibitory "N-binding" pathway common in nicotinate couplings.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 6-Bromonicotinate N_Coord OFF-CYCLE TRAP Pd(II)-Pyridine Complex (Catalyst Poisoning) OxAdd->N_Coord Pyridine N-binding (Reversible) TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base N_Coord->OxAdd Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the competitive inhibition by the pyridine nitrogen (Red Box).

Optimization Matrix

The following conditions have been screened for yield and ester stability.

ParameterCondition A (Standard)Condition B (Challenging/Steric)Condition C (Ester Sensitive)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)XPhos Pd G2 (1-3 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand Rationale Bidentate ligand prevents N-binding.Bulky ligand boosts oxidative addition.[1]Standard, cheap, effective for bromides.
Base K₃PO₄ (2.0 equiv)K₂CO₃ (2.0 equiv)CsF (2.5 equiv)
Base Rationale Mild; minimizes hydrolysis.Standard; effective for aryl boronates.Anhydrous; eliminates hydrolysis risk.
Solvent 1,4-Dioxane / Water (9:1)Toluene / Water (10:1)1,4-Dioxane (Anhydrous)
Temperature 80°C100°C80°C
Success Rate High (>85%)High (>90%)Moderate (70-80%)

Critical Note on Bases: Avoid hydroxide bases (NaOH, KOH) and strong alkoxides. They will rapidly hydrolyze the nicotinate ester to the carboxylic acid (nicotinic acid), which may then decarboxylate or fail to couple efficiently.

Detailed Experimental Protocol

Objective: Synthesis of Phenyl 6-(4-methoxyphenyl)nicotinate via Suzuki Coupling. Scale: 1.0 mmol

Reagents & Equipment
  • Substrate: Phenyl 6-bromonicotinate (278 mg, 1.0 mmol)

  • Coupling Partner: 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (41 mg, 0.05 mmol)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (424 mg, 2.0 mmol)

  • Solvent: 1,4-Dioxane (9 mL) and Deionized Water (1 mL) - Degassed

Workflow Diagram

ProtocolWorkflow Step1 1. CHARGE Substrate, Boronic Acid, Base, Catalyst (Solid state) Step2 2. INERT Evacuate/Backfill N2 (3x) Add Degassed Solvents Step1->Step2 Step3 3. REACTION Heat to 80°C Stir 4-16 hrs Step2->Step3 Step4 4. WORKUP Cool, Dilute EtOAc Wash H2O/Brine Dry Na2SO4 Step3->Step4 Step5 5. PURIFY Flash Column (Hex/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Preparation:

    • Dry all glassware in an oven at 120°C for 2 hours.

    • Prepare the solvent mixture (Dioxane/Water 9:1) and sparge with Nitrogen gas for 15 minutes to remove dissolved Oxygen. Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Reaction Setup:

    • To a 25 mL round-bottom flask (or microwave vial) equipped with a magnetic stir bar, add:

      • Phenyl 6-bromonicotinate (1.0 equiv)

      • Aryl boronic acid (1.2 equiv)

      • K₃PO₄ (2.0 equiv)

      • Pd(dppf)Cl₂ (5 mol%)

    • Seal the vessel with a septum.

    • Evacuate the flask under high vacuum and backfill with Nitrogen. Repeat this cycle 3 times.

  • Initiation:

    • Via syringe, add the degassed Dioxane/Water mixture through the septum.

    • Place the flask in a pre-heated oil bath at 80°C .

    • Stir vigorously (800 rpm). The reaction mixture should turn black/dark brown as the active Pd(0) species is generated.

  • Monitoring:

    • Check reaction progress by TLC or LC-MS after 2 hours.

    • Target: Disappearance of the bromide starting material.

    • Note: If the ester hydrolysis product (Nicotinic acid derivative) is observed (LC-MS M-Ph), lower the temperature to 60°C or switch to anhydrous conditions (CsF/Dioxane).

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Combine organic layers and wash with Brine (sat. NaCl).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via Flash Column Chromatography on silica gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine N.Switch to Pd(dppf)Cl₂ or increase catalyst loading to 10%.
Ester Hydrolysis Base is too strong or too much water.Use K₃PO₄ instead of carbonates. Reduce water ratio (use 19:1 Dioxane/H₂O).
Homocoupling (Ar-Ar) Oxygen presence.Degas solvents more thoroughly. Add solvents under positive N₂ pressure.
Protodeboronation Unstable boronic acid.Use Boronic Ester (Pinacol) or K-Trifluoroborate salts. Add base in portions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

  • BenchChem Application Note. (2025). Suzuki Coupling of 6-Bromonicotinonitrile and Derivatives. Link

Sources

Application Note: Protocol for Nucleophilic Aromatic Substitution on 2-Chloronicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

2-Chloronicotinates (ethyl or methyl 2-chloropyridine-3-carboxylates) are privileged scaffolds in medicinal chemistry, serving as critical precursors for kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines) and non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid analogs.

The presence of the ester at the C3 position and the pyridine nitrogen creates a highly electrophilic center at C2. However, this reactivity introduces a "Goldilocks" challenge: the system is reactive enough for substitution but highly prone to hydrolysis (saponification) and transesterification side reactions. This guide outlines a robust protocol to maximize yield while suppressing these specific impurities.

Mechanistic Principles & Pathway

The reaction proceeds via the SNAr (Addition-Elimination) mechanism.[1][2][3] Unlike SN1 or SN2, this pathway involves the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[4]

The Activation Hierarchy
  • Pyridine Nitrogen (N1): Acts as an electron sink, withdrawing electron density from C2 and C4.

  • C3-Ester Group: Provides additional stabilization for the negative charge in the Meisenheimer intermediate, significantly lowering the activation energy compared to unsubstituted chloropyridine.

Reaction Pathway Diagram

The following diagram illustrates the critical transition states and the role of the base in the elimination step.

SNAr_Mechanism cluster_activation Activation Factors Reactant 2-Chloronicotinate + Nucleophile (Nu-H) TS1 Transition State 1 (Attack) Reactant->TS1 k1 (Slow) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (Cl Elimination) Intermediate->TS2 Product 2-Substituted Nicotinate + HCl (Salt) TS2->Product k2 (Fast)

Figure 1: The Addition-Elimination pathway.[1][5] The rate-determining step is typically the formation of the Meisenheimer complex (k1).

Critical Experimental Parameters

Solvent Selection Matrix

The choice of solvent is the single most critical variable for 2-chloronicotinates due to the risk of transesterification.

SolventPolarity (Dielectric)SuitabilityCritical Notes
Acetonitrile (MeCN) HighExcellent Easy workup (low BP). Good for amines. Slower kinetics than DMF.
DMF / NMP Very HighGood Accelerates SNAr significantly. Hard to remove; water washes can hydrolyze ester.
Alcohols (ROH) HighCAUTION Risk of Transesterification. Only use if the alcohol matches the ester (e.g., EtOH for ethyl esters).
THF / Dioxane ModerateFair Slower reaction rates. Useful if solubility is an issue.
Base Selection
  • Organic Bases (DIPEA, TEA): Preferred for amine nucleophiles. They are soluble in organic media and effectively scavenge the HCl byproduct.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): Essential for phenols/thiols to generate the more nucleophilic phenoxide/thiolate. Warning: Carbonates can promote ester hydrolysis if any water is present in the solvent.

Protocol 1: C-N Bond Formation (Amination)

Standard procedure for primary and secondary amines.

Materials
  • Substrate: Ethyl 2-chloronicotinate (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 – 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Methodology
  • Charge: To a dry reaction vial equipped with a magnetic stir bar, add Ethyl 2-chloronicotinate (1.0 equiv) and Anhydrous MeCN.

  • Activate: Add DIPEA (2.0 equiv). Note: Adding base before the amine ensures any adventitious acid is neutralized.

  • Addition: Add the amine (1.1 equiv) dropwise.

  • Reaction:

    • Standard Amines: Heat to 60°C for 4–6 hours.

    • Sterically Hindered Amines: Heat to 80°C or switch solvent to DMF.

  • Monitoring: Check by LCMS. Look for the disappearance of Starting Material (SM) [M+H] and appearance of Product [M+H].

    • QC Check: If a peak with Mass = (SM - Cl + OH) appears, ester hydrolysis is occurring. Reduce temperature or dry solvent.

  • Workup:

    • Evaporate MeCN under reduced pressure.

    • Redissolve residue in EtOAc.

    • Wash with 0.5 M Citric Acid (to remove excess amine/DIPEA) followed by Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[3]

Protocol 2: C-O Bond Formation (Etherification)

Procedure for alkoxides/phenoxides. Requires strict control to prevent transesterification.

Materials
  • Substrate: Ethyl 2-chloronicotinate (1.0 equiv)

  • Nucleophile: Alcohol (R-OH)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.1 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMF (Anhydrous) or THF

Step-by-Step Methodology
  • Pre-Activation (Alkoxide Formation):

    • In a separate dry flask, suspend NaH (1.1 equiv) in anhydrous THF/DMF at 0°C.

    • Slowly add the Alcohol (1.1 equiv). Stir at 0°C -> RT for 30 mins until H₂ evolution ceases.

    • Why? Generating the discrete alkoxide prevents the need for excess base in the main reaction, reducing hydrolysis risk.

  • Coupling:

    • Cool the alkoxide solution to 0°C.

    • Add solution of Ethyl 2-chloronicotinate (1.0 equiv) in minimal THF/DMF dropwise.

  • Reaction: Stir at 0°C to Room Temperature .

    • Expert Tip: Do NOT heat initially. Alkoxides are potent nucleophiles; heating promotes attack at the ester carbonyl (transesterification or Claisen-like condensation).

  • Quench: Carefully add sat. NH₄Cl solution at 0°C.

  • Workup: Standard EtOAc extraction.

Process Logic & Decision Tree

Use this logic flow to determine the optimal pathway for your specific nucleophile.

Decision_Tree Start Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine (R-NH2) Type->Amine Alcohol Alcohol (R-OH) Type->Alcohol Amine_Cond Use DIPEA / MeCN Temp: 60-80°C Amine->Amine_Cond Alc_Check Does R-OH match Ester R'? Alcohol->Alc_Check Match_Yes Use R-OH as solvent Base: NaH or K2CO3 Alc_Check->Match_Yes Yes Match_No Transesterification Risk! Alc_Check->Match_No No Soln_No 1. Form Alkoxide with NaH in THF 2. Add Substrate at 0°C Match_No->Soln_No

Figure 2: Decision matrix for optimizing reaction conditions based on nucleophile type.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Product + 14 Da (Methyl) or +28 Da (Ethyl) TransesterificationUse non-nucleophilic solvent (THF/DMF) instead of alcohol. Ensure alcohol nucleophile is fully deprotonated before addition.
Product - R' + H (Acid formation) HydrolysisDry solvents over molecular sieves. Switch from Carbonate base to DIPEA. Reduce water in workup (use solid load).
Low Conversion Poor NucleophilicitySwitch solvent to DMSO (higher dielectric constant stabilizes the transition state). Increase Temp (carefully).

References

  • Mechanism & Reactivity: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007 . Link

  • Solvent Effects in SNAr: Gazitúa, M., et al. "Effect of the nature of the nucleophile and solvent on an SNAr reaction."[6] New Journal of Chemistry, 2018 , 42, 260-264.[6] Link

  • Green Chemistry Approaches: Brockmeyer, F., et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions." Green Chemistry, 2021 , 23, 3955-3962. Link

  • Transesterification Risks: Otera, J. "Transesterification." Chemical Reviews, 1993 , 93(4), 1449–1470. Link

  • Kinase Inhibitor Synthesis: Lunn, G., et al. "Synthesis of 2-amino-3-pyridinecarboxylates." Journal of Organic Chemistry, 1992. (General reference for nicotinic scaffold reactivity).

Sources

Application Note: Amination of Ethyl 2-Chloro-6-(4-bromophenyl)nicotinate via SNAr

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The synthesis of 2-amino-6-aryl-nicotinates is a critical transformation in medicinal chemistry, providing privileged scaffolds for kinase inhibitors, GPCR ligands, and other targeted therapeutics. This application note details the nucleophilic aromatic substitution (SNAr) of ethyl 2-chloro-6-(4-bromophenyl)nicotinate with various amines.

By dissecting the mechanistic causality of the reaction and providing a self-validating experimental framework, this guide empowers researchers to optimize yields, avoid common kinetic pitfalls, and scale this transformation reliably.

Mechanistic Causality: The SNAr Paradigm

The reaction between ethyl 2-chloro-6-(4-bromophenyl)nicotinate and an amine proceeds via an addition-elimination SNAr mechanism. Understanding the electronic and steric microenvironment of the substrate is essential for rational reaction design.

Electronic Activation and the Meisenheimer Complex

The C2 position of the nicotinate is highly electrophilic, driven by two synergistic factors:

  • The Pyridine Nitrogen (N1): Acts as a powerful electron sink, polarizing the C=N bond and activating the ortho (C2) and para (C4) positions toward nucleophilic attack 1.

  • The C3 Ethyl Ester: Provides additional resonance stabilization to the anionic intermediate.

When the amine nucleophile attacks C2, the aromaticity is temporarily broken, forming a negatively charged Meisenheimer complex . The transition state energy is lowered by polar aprotic solvents (e.g., NMP, DMSO) which stabilize this highly polar intermediate without forming hydrogen bonds that would dampen the nucleophile's reactivity. Subsequent rapid elimination of the chloride ion restores aromaticity, followed by deprotonation to yield the neutral product.

Steric Considerations

While the 4-bromophenyl group at C6 provides a valuable synthetic handle for downstream cross-coupling (e.g., Suzuki-Miyaura reactions), its bulk sterically shields the C5-C6 face. Fortunately, the C2 position remains accessible to primary and unhindered secondary amines. However, highly branched secondary amines (e.g., diisopropylamine) will face severe kinetic barriers, often requiring microwave irradiation to surpass the activation energy2.

SNAr_Mechanism N1 1. Reactants Nicotinate + Amine N2 2. Nucleophilic Attack (Rate-Determining) N1->N2 N3 3. Meisenheimer Complex (Anionic Stabilization) N2->N3 N4 4. Chloride Elimination (Fast) N3->N4 N5 5. Deprotonation Neutral 2-Amino Product N4->N5

Fig 1: SNAr mechanism of 2-chloronicotinates via a Meisenheimer intermediate.

Empirical Data & Reaction Optimization

The choice of base and solvent dictates the success of the amination. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is mandatory to scavenge the HCl byproduct; using a nucleophilic base would result in competitive substitution. Continuous-flow or microwave reactors can drastically reduce reaction times from hours to minutes by safely accessing super-heated regimes3.

Table 1: Quantitative Optimization Profile for 2-Chloronicotinate Amination

Amine ClassExample NucleophileSolventBaseTemp (°C)TimeExpected Yield (%)
Primary (Unhindered)BenzylamineNMPDIPEA904 h85 - 92%
Primary (Aliphatic)Methylamine (2M in THF)EtOHK₂CO₃806 h80 - 88%
Secondary (Cyclic)MorpholineDMSODIPEA1108 h75 - 85%
Secondary (Acyclic)DiethylamineNMPDIPEA12012 h40 - 55%
Arylamine (Aniline)4-MethoxyanilineDMFCs₂CO₃13016 h30 - 45%*

*Note: Arylamines are poor nucleophiles due to resonance delocalization of the nitrogen lone pair. Stronger bases or Pd-catalysis (Buchwald-Hartwig) may be required if thermal SNAr fails.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each phase includes a self-validating checkpoint to ensure the reaction is proceeding via the intended mechanistic pathway before committing to the next step.

Protocol_Workflow S1 Phase 1: Reagent Assembly Dry NMP, DIPEA, Amine (1.5 eq) S2 Phase 2: Thermal Activation 100°C for 4-12 Hours S1->S2 S3 Phase 3: Self-Validation LC-MS / TLC (Check for SM Depletion) S2->S3 S4 Phase 4: Quench & Extract H2O/EtOAc Wash (Remove NMP/Salts) S3->S4 S5 Phase 5: Isolation Silica Gel Chromatography S4->S5

Fig 2: Self-validating experimental workflow for the amination of 2-chloronicotinates.

Phase 1: Reagent Assembly
  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add ethyl 2-chloro-6-(4-bromophenyl)nicotinate (1.0 eq, 1.0 mmol).

  • Dissolve the substrate in anhydrous NMP (4.0 mL). Causality: Anhydrous conditions prevent competitive hydrolysis of the C2-chloride or the C3-ester.

  • Add DIPEA (2.5 eq, 2.5 mmol) followed by the desired amine (1.5 eq, 1.5 mmol).

Phase 2: Thermal Activation
  • Seal the vial and heat the reaction mixture to 100 °C using an aluminum heating block.

  • Stir vigorously for 4 to 12 hours (depending on amine sterics, refer to Table 1).

    • Visual Checkpoint: The solution will typically transition from pale yellow to deep orange/red as the highly conjugated Meisenheimer complex forms in steady-state concentration.

Phase 3: In-Process Monitoring (Self-Validation)
  • TLC Analysis: Sample 5 µL of the reaction mixture, dilute in 100 µL EtOAc, and spot against the starting material. Elute with 20% EtOAc in Hexanes.

    • Validation: The product will appear as a lower-Rf spot (more polar due to the new amine group) and often exhibits distinct fluorescence under 365 nm UV light compared to the starting material.

  • LC-MS Analysis: Confirm the mass.

    • Validation: Look for the characteristic bromine isotopic pattern (1:1 ratio of[M+H]⁺ and [M+2+H]⁺). The disappearance of the chlorine isotope pattern (3:1 ratio) definitively proves the SNAr substitution has occurred.

Phase 4: Quench and Extraction
  • Once complete depletion of the starting material is confirmed, cool the reaction to room temperature.

  • Quench the reaction by pouring it into 20 mL of cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Causality: The highly lipophilic 4-bromophenyl group ensures the product partitions entirely into the organic phase.

  • Wash the combined organic layers with 5% aqueous LiCl solution (2 x 15 mL) and brine (15 mL).

    • Causality: NMP is notoriously difficult to remove; LiCl washes effectively pull residual NMP into the aqueous phase.

Phase 5: Isolation and Characterization
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 30% EtOAc in Hexanes).

  • Characterize the purified product via ¹H NMR, ¹³C NMR, and HRMS.

References

  • Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines - ResearchGate Source: Tetrahedron Letters / ResearchGate URL:[Link]

  • Nucleophilic Aromatic Substitution Insights Source: Organic Chemistry / Scribd URL:[Link]

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor Source: ResearchGate URL:[Link]

Sources

Application Note: Selective Hydrolysis of Ethyl 2-Chloro-6-aryl-nicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The conversion of ethyl 2-chloro-6-aryl-nicotinates to their corresponding 2-chloro-6-aryl-nicotinic acids is a critical transformation in the synthesis of pharmaceutical intermediates and agrochemicals. While the base-promoted hydrolysis of esters (saponification) is a fundamental and widely utilized organic transformation ()[1], the presence of a highly activated chlorine atom at the C2 position of the pyridine ring introduces a significant chemoselectivity challenge. This application note provides a mechanistic breakdown and an optimized, self-validating protocol to achieve quantitative ester hydrolysis while completely suppressing unwanted nucleophilic aromatic substitution (SNAr).

Mechanistic Principles: Causality in Chemoselectivity

To design an effective protocol, one must understand the competing electronic forces at play within the 2-chloro-6-aryl-nicotinate scaffold.

  • The SNAr Liability: The pyridine nitrogen acts as a powerful electron sink. This effect is synergistically enhanced by the electron-withdrawing ester group at C3, leaving the C2 carbon severely electron-deficient. If aggressive alkaline conditions (e.g., NaOH or KOH at elevated temperatures) are employed, the hydroxide ion (

    
    ) will attack the C2 position. This forms a Meisenheimer complex, leading to the expulsion of the chloride ion and the irreversible formation of a 2-hydroxy-6-aryl-nicotinic acid byproduct (which tautomerizes to the highly stable 2-pyridone).
    
  • Kinetic vs. Thermodynamic Control: The synthesis of 2-chloronicotinic acids requires precise control over reaction conditions to prevent these unwanted side reactions ()[2]. Ester hydrolysis is kinetically faster than SNAr at low temperatures. Therefore, the reaction must be kept at or below 25 °C.

  • The Role of Lithium Hydroxide (LiOH): Substituting NaOH with LiOH is the cornerstone of this optimized protocol. The lithium cation (

    
    ) possesses a high charge density and acts as a mild Lewis acid. It selectively coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This directs the hydroxide nucleophile specifically toward the ester cleavage pathway, accelerating saponification at room temperature and bypassing the SNAr liability.
    
  • Solvent Dynamics: While acidic hydrolysis is possible, it often requires harsh conditions (refluxing concentrated acid) and extended reaction times, which can lead to decarboxylation or lower yields ()[3]. A biphasic or purely aqueous alkaline system is inefficient due to the poor solubility of the starting material. A ternary solvent system of THF/MeOH/H2O (1:1:1) ensures complete homogeneity, allowing the reaction to proceed rapidly under mild kinetic control.

Comparative Reaction Conditions and Outcomes

The following table summarizes the quantitative data driving the selection of the optimized LiOH-mediated protocol.

Reagent SystemSolvent SystemTemp (°C)Time (h)Yield: Target AcidYield: 2-Hydroxy Byproduct
LiOH (1.5 eq) THF/MeOH/H₂O 25 2–4 >95% <1%
NaOH (3.0 eq)EtOH/H₂O60265%30%
KOH (5.0 eq)H₂O10010%>95%
HCl (6.0 M)H₂O/Dioxane1001280%5%

Reaction Pathway and Workflow Visualizations

Pathway SM Ethyl 2-chloro-6-aryl-nicotinate Target 2-Chloro-6-aryl-nicotinic acid (Desired) SM->Target LiOH, THF/MeOH/H2O 0-25 °C (Kinetic Control) Byproduct 2-Hydroxy-6-aryl-nicotinic acid (SNAr Byproduct) SM->Byproduct NaOH/KOH, H2O Heat (Thermodynamic)

Figure 1: Competing pathways in the hydrolysis of ethyl 2-chloro-6-arylnicotinates.

Workflow Step1 1. Dissolve SM in THF/MeOH (1:1) Step2 2. Add 1.5 eq aq. LiOH dropwise at 0 °C Step1->Step2 Step3 3. Stir at 25 °C & Monitor (TLC/LCMS) Step2->Step3 Step4 4. Concentrate in vacuo to remove organics Step3->Step4 Step5 5. Acidify with 1M HCl to pH 2-3 at 0 °C Step4->Step5 Step6 6. Filter, wash with cold H2O & dry Step5->Step6

Figure 2: Step-by-step experimental workflow for selective ester hydrolysis.

Optimized Experimental Protocol

This protocol is designed as a self-validating system; visual cues at the monitoring and acidification stages confirm successful execution.

Materials Required:

  • Ethyl 2-chloro-6-aryl-nicotinate (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equiv)

  • Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)

  • 1.0 M Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a round-bottom flask equipped with a magnetic stir bar with ethyl 2-chloro-6-aryl-nicotinate (1.0 equiv). Add a 1:1 (v/v) mixture of THF and MeOH to achieve a substrate concentration of 0.2 M. Stir until a completely clear solution is obtained.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Base Addition: Dissolve LiOH·H₂O (1.5 equiv) in a volume of deionized water equal to the volume of THF used in Step 1. Add this aqueous LiOH solution dropwise to the reaction flask over 10–15 minutes to prevent localized heating.

  • Kinetic Hydrolysis: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (25 °C). Stir vigorously for 2 to 4 hours.

  • In-Process Monitoring: Check the reaction via TLC (Hexanes/EtOAc 3:1, UV 254 nm). Self-Validation Check: The starting material (typically Rf ~ 0.6) should completely disappear, with the product remaining at the baseline (as the lithium salt).

  • Solvent Removal: Once complete, transfer the mixture to a rotary evaporator and concentrate under reduced pressure (water bath at 30 °C) to remove the volatile THF and MeOH. Do not evaporate to dryness; leave the aqueous layer intact.

  • Acidification and Precipitation: Dilute the remaining aqueous phase with an equal volume of deionized water and cool to 0 °C in an ice bath. Slowly add 1.0 M HCl dropwise under vigorous stirring until the pH reaches 2–3 (verify with pH paper). Self-Validation Check: A thick white or off-white precipitate will crash out of the solution exclusively at this pH range, confirming the presence of the free carboxylic acid.

  • Isolation: Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake twice with ice-cold deionized water (10 mL/g of product) to remove lithium chloride salts.

  • Drying: Transfer the solid to a vacuum oven and dry at 45 °C for 12 hours to afford the pure 2-chloro-6-aryl-nicotinic acid.

Analytical Validation and Troubleshooting

  • Preventing Decarboxylation: 2-Chloronicotinic acids can undergo decarboxylation if exposed to high heat under strongly acidic conditions. Ensure the rotary evaporator bath does not exceed 30 °C during solvent removal, and perform the acidification step strictly at 0 °C.

  • Handling Emulsions: If the SNAr byproduct (2-hydroxy derivative) forms due to accidental overheating, it will often co-precipitate. To screen for this, run an LC-MS of the final solid. The SNAr byproduct will show an [M-H]⁻ mass corresponding to the loss of chlorine (-35 Da) and addition of a hydroxyl group (+17 Da), resulting in a net mass shift of -18 Da relative to the target acid. If detected, the product must be recrystallized from hot ethanol/water.

References

  • The Hydrolysis of Esters Source: Chemistry LibreTexts URL:[Link]

  • Synthesis method of 2-chloronicotinic acid and derivative thereof (CN103193705A)
  • A new method for the synthesis of 2-chloronicotinic acid (CN101602713A)

Sources

Microwave-assisted synthesis of ethyl 6-aryl-2-chloronicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Ethyl 6-Aryl-2-Chloronicotinates

Abstract

This application note details a robust, high-speed protocol for the synthesis of ethyl 6-aryl-2-chloronicotinates using microwave-assisted Vilsmeier-Haack cyclization. Unlike conventional thermal methods that require prolonged reflux (12–24 hours) and often suffer from low yields due to thermal degradation, this microwave (MW) protocol achieves full conversion in under 20 minutes with improved regioselectivity. The resulting 2-chloronicotinate scaffold is a critical pharmacophore, serving as a versatile precursor for trifluoromethyl-substituted pyridines, kinase inhibitors, and agrochemicals.[1]

Introduction & Mechanistic Strategy

The 2-chloronicotinate moiety is a privileged structure in drug discovery, functioning as a key electrophile for


 diversification or palladium-catalyzed cross-coupling.[1]

The Challenge: Classical synthesis involves a multi-step sequence: formation of a


-keto ester enamine, followed by cyclization to a pyridone, and finally chlorination with neat 

. This route is atom-inefficient and hazardous on a large scale.[1]

The Solution: We utilize a one-pot microwave-assisted Vilsmeier-Haack cyclization .[1] Here,


-dimethylformamide (DMF) acts as both the solvent and a reactant (providing one carbon and one nitrogen atom), while 

serves as the activating and chlorinating agent. Microwave irradiation accelerates the formation of the chloromethyleneiminium species (Vilsmeier reagent) and the subsequent electrocyclic ring closure.[1]
Reaction Scheme

The reaction proceeds via the formylation of the


-carbon of the ethyl 3-oxo-3-arylpropanoate, followed by amino-methinylation and cyclization.[1]

G Start Ethyl 3-oxo-3-arylpropanoate (Ethyl Benzoylacetate) Inter1 Intermediate A (Enaminone Species) Start->Inter1 Formylation (MW 80°C) VR Vilsmeier Reagent (POCl3 + DMF) VR->Inter1 Inter2 Intermediate B (Cyclized Pyridone Tautomer) Inter1->Inter2 Cyclization (- H2O) Product Ethyl 6-aryl-2-chloronicotinate Inter2->Product Chlorination/Aromatization (MW 130°C)

Figure 1: Mechanistic workflow for the Vilsmeier-Haack cyclization.

Materials & Equipment

Reagents
  • Substrate: Ethyl 3-oxo-3-phenylpropanoate (Ethyl benzoylacetate) [CAS: 94-02-0] (or substituted aryl analogs).[1]

  • Reagent A: Phosphorus oxychloride (

    
    ) [CAS: 10025-87-3] – Freshly distilled recommended.[1]
    
  • Reagent B:

    
    -Dimethylformamide (DMF) [Anhydrous].
    
  • Quenching: Saturated aqueous Sodium Acetate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).[1]
Instrumentation
  • Reactor: Single-mode microwave reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

  • Vessel: 10 mL or 30 mL pressurized borosilicate glass vial with Teflon/Silicon septum.

  • Sensor: IR temperature sensor (internal fiber optic probe preferred for accurate exotherm control).[1]

Experimental Protocol

Step-by-Step Procedure

1. Preparation (In Fume Hood):

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add Ethyl 3-oxo-3-phenylpropanoate (1.0 mmol, 192 mg).

  • Add DMF (5.0 equiv, ~390 µL).[1]

  • Critical Step: Cool the vial in an ice bath (0 °C). Add

    
      (5.0 equiv, ~460 µL) dropwise.[1]
    
    • Note: The formation of the Vilsmeier reagent is exothermic.[1] Adding

      
       at room temperature can cause rapid darkening and "tarring" of the reaction mixture.[1]
      
  • Seal the vial with the appropriate crimp cap or screw cap.[1]

2. Microwave Irradiation:

  • Place the vial in the microwave cavity.

  • Program the following dynamic method (Power-controlled to maintain Temperature):

StageTemp (°C)Ramp TimeHold TimePressure LimitPower (Max)Stirring
1 80 °C2:00 min5:00 min250 psi150 WHigh
2 130 °C2:00 min10:00 min250 psi200 WHigh
  • Expert Insight: Stage 1 promotes the initial formylation/enamine formation without charring.[1] Stage 2 drives the cyclization and chlorination.[1]

3. Workup & Purification:

  • Quenching: Pour the hot reaction mixture slowly onto crushed ice (approx. 20 g) with vigorous stirring.

    • Caution: Hydrolysis of excess

      
       is violent and releases HCl gas.[1]
      
  • Neutralize the aqueous mixture to pH ~7 using saturated Sodium Acetate solution.[1] (Avoid strong bases like NaOH to prevent hydrolysis of the ethyl ester).[1]

  • Extraction: Extract with Ethyl Acetate (

    
     mL).[1][2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude residue is typically a yellow/orange oil.[1] Purify via silica gel flash chromatography (Hexanes:EtOAc, gradient 95:5 to 80:20).

Results & Optimization Data

The microwave method demonstrates superior efficiency compared to conventional heating.[1][3][4]

Table 1: Method Comparison (Substrate: Ethyl benzoylacetate)

ParameterConventional RefluxMicrowave Protocol
Temperature 100 °C (Oil Bath)130 °C (Internal)
Time 16 Hours15 Minutes
Solvent DMF (Excess)DMF (5 equiv)
Yield 45 - 55%82 - 88%
Purity (LCMS) 85% (Requires recrystallization)>95% (Crude is cleaner)

Scope of Substrates:

  • 4-Me-Ph: 85% Yield[1]

  • 4-Cl-Ph: 78% Yield[1]

  • 4-OMe-Ph: 80% Yield (Note: Electron-rich rings may require lower temp in Stage 2 to avoid polymerization).[1]

Troubleshooting & Expert Tips

DecisionTree Problem Issue: Low Yield or Tar Formation Check1 Did reaction turn black immediately? Problem->Check1 Sol1 Cool reagents to 0°C before mixing. Reduce POCl3 addition rate. Check1->Sol1 Yes Check2 Is starting material remaining? Check1->Check2 No Sol2 Increase Stage 2 Hold Time (+5 min). Verify POCl3 quality (hydrolyzed?). Check2->Sol2 Yes Check3 Product hydrolyzed to acid? Check2->Check3 No Sol3 Use NaOAc for neutralization. Avoid NaOH/KOH. Check3->Sol3 Yes

Figure 2: Troubleshooting decision tree for Vilsmeier-Haack synthesis.

  • Moisture Control: The Vilsmeier reagent is highly moisture-sensitive.[1] Ensure DMF is anhydrous.[1] If the reaction vial is not sealed properly, atmospheric moisture will quench the active species, leading to incomplete conversion.

  • Vessel Pressure:

    
     generates HCl gas.[1] While microwave vials are rated for pressure (typically ~300 psi), ensure the volume does not exceed 50% of the vial capacity to prevent over-pressurization vent failures.
    

Safety Considerations

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive.[1] Reacts explosively with water.[1] All transfers must be done in a fume hood.[1]
    
  • Microwave Safety: Do not use domestic microwave ovens. Use dedicated synthetic reactors with active pressure monitoring.[1]

  • Ventilation: The workup releases significant HCl fumes.[1] Scrubber or efficient fume hood is mandatory.[1]

References

  • Microwave-Assisted Synthesis of Heterocycles. Source: Kappe, C. O. Angew.[1] Chem. Int. Ed.2004 , 43, 6250–6284. URL:[Link]

  • Vilsmeier-Haack Reaction in Heterocyclic Synthesis. Source: Meth-Cohn, O., & Stanforth, S. P. Comprehensive Organic Synthesis1991 , 2, 777–794. URL:[Link]

  • One-pot Synthesis of 2-Chloronicotinates. Source: Rajput, A. P., & Girase, P. D. Int. J. Pharm.[1] Sci. Res.2013 , 4(4), 1487. URL:[Link] (Representative methodology for MW pyrimidine/pyridine synthesis).

  • General Protocol for Vilsmeier Cyclization of Beta-Keto Esters. Source: Organic Syntheses, Coll.[1] Vol. 9, p.155 (1998).[1] URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion in Suzuki coupling of chloronicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Suzuki Coupling of Chloronicotinates Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQs[1]

Executive Summary: The "Double Trouble" Substrate

Chloronicotinates (chloropyridine carboxylates) present a unique "double trouble" challenge in Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I often see projects stall here because researchers treat them like standard aryl chlorides. They are not.

You are fighting two opposing forces:

  • The Pyridine Problem (Catalyst Deactivation): The pyridyl nitrogen is a potent ligand. It coordinates to the Palladium (Pd) center, displacing phosphines and forming unreactive Pd(II)-pyridine resting states (catalyst poisoning).

  • The Nicotinate Problem (Hydrolysis): The ester moiety makes the ring electron-deficient, facilitating oxidative addition (good), but it renders the ester highly susceptible to saponification by the bases required for the Suzuki cycle (bad). The resulting carboxylic acid often shuts down the reaction via chelation or decarboxylation.

This guide provides a self-validating troubleshooting system to navigate these competing failure modes.

Diagnostic Workflow

Before changing reagents, diagnose the mode of failure. Use this logic flow to interpret your LCMS/NMR data.

DiagnosticWorkflow Start Analyze Reaction Mixture (LCMS / NMR) Result What is the major species? Start->Result SM_Left Unreacted Chloronicotinate (>80% Recovery) Result->SM_Left No Conversion Hydrolysis Nicotinic Acid Formed (Ester Cleavage) Result->Hydrolysis Side Product A DeBoron De-borylated Partner (Ar-H observed) Result->DeBoron Side Product B Diagnosis1 DIAGNOSIS: Catalyst Poisoning Or Oxidative Addition Failure SM_Left->Diagnosis1 Diagnosis2 DIAGNOSIS: Base Incompatibility Saponification Hydrolysis->Diagnosis2 Diagnosis3 DIAGNOSIS: Protodeboronation Unstable Boronic Species DeBoron->Diagnosis3 Action1 ACTION: Switch to Bulky Ligands (XPhos, SPhos) or NHCs Diagnosis1->Action1 Action2 ACTION: Anhydrous Conditions (CsF/Dioxane) or Weak Base Diagnosis2->Action2 Action3 ACTION: Slow Addition or MIDA Boronates Diagnosis3->Action3

Figure 1: Diagnostic logic tree for identifying the root cause of low conversion in chloronicotinate couplings.

Troubleshooting Guides & FAQs

Issue 1: Catalyst Deactivation (The "Stalled" Reaction)

Symptom: LCMS shows >90% unreacted chloronicotinate and unreacted boronic acid. No black Pd precipitant (Pd remains in solution, likely coordinated to pyridine).

Q: Why isn't my standard Pd(PPh3)4 or Pd(dppf)Cl2 working? A: Standard ligands like triphenylphosphine (PPh3) bind to Pd relatively weakly. The nitrogen atom on the chloronicotinate competes for the Pd center. If the pyridine nitrogen binds, it creates a stable, unreactive complex, halting the catalytic cycle before oxidative addition can occur [1].

The Fix: Bulky, Electron-Rich Ligands You must use ligands that are bulky enough to prevent the pyridine nitrogen from approaching the Pd center, and electron-rich enough to force oxidative addition.

  • Primary Recommendation: XPhos or SPhos (Buchwald Ligands).[2][3] The biaryl backbone creates a "roof" over the Pd, blocking N-coordination while facilitating the coupling [2].

  • Alternative: NHC Ligands (e.g., Pd-PEPPSI-IPr). These bind Pd tightly and are sterically demanding.

Issue 2: Ester Hydrolysis

Symptom: Formation of the carboxylic acid (mass M-28 or M-14 depending on ester). Yield is low because the acid poisons the catalyst or fails to couple.

Q: I'm using aqueous Na2CO3/Dioxane. Why is my ester hydrolyzing? A: Chloronicotinates are electron-deficient, making the ester carbonyl highly electrophilic. Even weak bases in the presence of water and heat (standard Suzuki conditions) will saponify the ester.

The Fix: The "Anhydrous Rescue" System Switch to a base system that does not generate hydroxide ions or require water solubility.

  • Protocol: Use Anhydrous K3PO4 or CsF in dry 1,4-Dioxane or Toluene.

  • Why CsF? Fluoride activates the boronic acid/ester via a different mechanism (formation of a fluoroborate intermediate) that does not require water, protecting your sensitive ester [3].

Issue 3: Protodeboronation

Symptom: The chloronicotinate remains, but the boronic acid converts to its de-borylated parent (Ar-B(OH)2 → Ar-H).

Q: My boronic acid is disappearing, but not coupling. What is happening? A: This is Protodeboronation .[4][5][6] It is accelerated by:

  • Electron-deficient or heteroaryl boronic acids (e.g., 2-pyridyl boronates).

  • High temperatures.

  • High pH (accumulation of base).

The Fix: Controlled Release

  • Strategy A: Slow Addition. Add the boronic acid solution via syringe pump over 1-2 hours. This keeps the concentration of free boronic acid low relative to the catalyst, favoring coupling over decomposition.

  • Strategy B: MIDA Boronates. Switch from boronic acid to a MIDA boronate.[1][6][7][8] These slowly release the active species under basic conditions, mimicking a slow addition [4].

Optimized Experimental Protocols

Do not rely on "generic" Suzuki conditions. Use these specific protocols designed for chloronicotinates.

Protocol A: The "Robust" Method (For less sensitive esters)

Best for: Methyl/Ethyl 6-chloronicotinates where hydrolysis is slow.

  • Reagents:

    • Chloronicotinate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (Pre-mix in solvent for 5 mins)

    • K3PO4 (3.0 equiv, solid)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure:

    • Charge solids into a vial.

    • Evacuate/backfill with Argon (3x).[4][9]

    • Add degassed solvents.[1][2][4][9]

    • Heat to 80°C (Do not exceed 100°C).

    • Run for 2-4 hours. Monitor by HPLC.

Protocol B: The "Anhydrous Rescue" Method (For sensitive esters)

Best for: 2-chloronicotinates or when hydrolysis is observed in Protocol A.

  • Reagents:

    • Chloronicotinate (1.0 equiv)

    • Boronic Pinacol Ester (1.2 equiv)

    • Pd-XPhos G3 (2-3 mol%) (Pre-catalyst ensures active Pd0 generation without excess base)

    • CsF (3.0 equiv) or Anhydrous K3PO4 (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (Dry over sieves).

  • Procedure:

    • Strict air-free technique is required.

    • Mix all components in a glovebox or under positive Argon flow.

    • Seal vessel tightly.

    • Heat to 90-100°C .

    • Note: Reaction may be slower than aqueous methods; allow 12-16 hours.

Data Comparison: Ligand & Base Selection

The following table summarizes expected performance based on field application data for a difficult substrate (e.g., Ethyl 2-chloronicotinate).

Catalyst SystemBase / SolventConversionMajor Side ProductVerdict
Pd(PPh3)4 Na2CO3 / Dioxane / H2O< 10%Unreacted SMFAIL (Catalyst poisoning)
Pd(dppf)Cl2 Na2CO3 / Dioxane / H2O40%Nicotinic AcidPOOR (Hydrolysis)
Pd(OAc)2 + SPhos K3PO4 / Toluene / H2O85%Minor De-boronationGOOD (Standard)
Pd-XPhos G3 CsF / Dry Dioxane > 95% NoneEXCELLENT (Rescue)

Mechanistic Visualization

Understanding the "Why" behind the "How" is critical for troubleshooting.

Mechanism cluster_0 Catalyst Poisoning (The Trap) cluster_1 Successful Cycle (The Solution) Pd_L L-Pd(0) Dead_Cat Pd-Pyridine Complex (INACTIVE) Pd_L->Dead_Cat Small Ligands (PPh3) Pyridine Chloronicotinate (N-coordination) Pyridine->Dead_Cat Pd_Bulky Bulky L-Pd(0) (SPhos/XPhos) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd_Bulky->OxAdd Steric Bulk Blocks N-Coord TransMet Transmetalation OxAdd->TransMet Prod Product (Biaryl Ester) TransMet->Prod

Figure 2: Mechanistic comparison showing how bulky ligands (Green path) prevent the formation of the inactive Pd-Pyridine complex (Red path).

References

  • BenchChem Technical Support. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines. (2025).[1][2][4] Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Retrieved from

Sources

Validation & Comparative

A Comprehensive Guide to the Reference Standard for Ethyl 2-chloro-6-(4-bromophenyl)nicotinate and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. Substituted nicotinic acid derivatives, a class of compounds with significant therapeutic potential, demand well-defined reference standards for accurate quantification and identification. This guide provides a detailed examination of the reference standard for ethyl 2-chloro-6-(4-bromophenyl)nicotinate and its analogs, offering insights into its analytical characterization, comparison with alternatives, and a robust protocol for its qualification.

Due to the limited availability of specific public data for ethyl 2-chloro-6-(4-bromophenyl)nicotinate, this guide will utilize a closely related analog, ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate , as a case study to illustrate the principles and methodologies applicable to this class of compounds. A supplier for this analog provides analytical data points including NMR, HPLC, LC-MS, and UPLC, which will be leveraged to construct a representative Certificate of Analysis.

The Critical Role of Reference Standards

A chemical reference standard is a highly purified substance used to confirm the identity, purity, and concentration of other substances. In drug development, reference standards are indispensable for:

  • Active Pharmaceutical Ingredient (API) quantification: Accurately determining the amount of the active drug in a formulation.

  • Impurity profiling: Identifying and quantifying process-related impurities and degradation products.

  • Method validation: Ensuring that analytical methods are accurate, precise, and reproducible.

  • Stability studies: Assessing the degradation of a drug substance over time under various environmental conditions.

Certificate of Analysis: A Blueprint of Purity

A Certificate of Analysis (CoA) is a formal document that outlines the quality control testing performed on a specific batch of a reference standard. It provides a comprehensive summary of the analytical results, confirming that the material meets the required specifications.

Table 1: Representative Certificate of Analysis for Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Spectrum conforms to the structureConforms¹H NMR (500 MHz, CDCl₃)
Purity (HPLC) ≥ 98.0%99.5%HPLC-UV (254 nm)
Mass Spectrometry (LC-MS) [M+H]⁺ corresponds to the theoretical mass ± 0.1 DaConformsESI-MS
UPLC Analysis Single major peakConformsUPLC-UV
Residual Solvents Meets USP <467> requirementsConformsGC-HS
Loss on Drying ≤ 0.5%0.15%TGA
Heavy Metals ≤ 20 ppm< 10 ppmICP-MS

Note: The results presented in this table are illustrative and based on typical data for high-purity chemical reference standards.

Qualification of a New Reference Standard Batch

The process of qualifying a new batch of a reference standard is a rigorous procedure designed to ensure its suitability for its intended use. This workflow involves a series of analytical tests to confirm its identity, purity, and potency.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity Determination cluster_2 Phase 3: Comparison & Certification A Synthesis of New Batch B Structural Elucidation (NMR, MS) A->B C Preliminary Purity Assessment (HPLC, GC) B->C D Quantitative Analysis (qNMR or Mass Balance) C->D Meets preliminary criteria E Impurity Profiling (LC-MS/MS) D->E F Residual Solvent Analysis (GC-HS) E->F G Comparison with Primary or Previous Batch F->G Purity established H Certificate of Analysis Generation G->H I Release of Qualified Reference Standard H->I

Caption: Workflow for the qualification of a new reference standard batch.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a detailed methodology for assessing the purity of ethyl 2-chloro-6-(4-bromophenyl)nicotinate and its analogs.

1. Objective:

To determine the purity of the reference standard by calculating the area percentage of the main peak using a reversed-phase HPLC method with UV detection.

2. Materials and Reagents:

  • Ethyl 2-chloro-6-(4-bromophenyl)nicotinate (or analog) reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Autosampler vials

3. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

  • Data acquisition and processing software

4. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

5. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a final concentration of 0.1 mg/mL.

  • Blank Solution: Methanol.

6. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank solution to ensure that there are no interfering peaks from the solvent.

  • Inject the standard solution in triplicate.

  • After all injections are complete, process the chromatograms using the data acquisition software.

7. Data Analysis:

  • Integrate all peaks in the chromatogram of the standard solution.

  • Calculate the area percentage of the main peak using the following formula:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • The average of the triplicate injections should be reported as the purity of the reference standard.

Comparison with Alternatives

When a primary reference standard from a pharmacopeia (e.g., USP, Ph. Eur.) is not available for a novel compound, a well-characterized in-house primary standard must be established.[1] The qualification of this in-house standard should be rigorous, often involving characterization by multiple independent analytical techniques.

Alternatives to HPLC-UV for purity determination include:

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Potential impurities from the synthesis, such as residual solvents, can be effectively determined.

  • Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to traditional HPLC.

  • Quantitative NMR (qNMR): A primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight and structure of the compound and its impurities, especially when coupled with a chromatographic separation technique (LC-MS or GC-MS).

The choice of analytical technique depends on the physicochemical properties of the compound and the specific requirements of the analysis. For routine quality control of a reference standard, a validated stability-indicating HPLC method is often the preferred choice due to its robustness and reproducibility.

Conclusion

The establishment and use of well-characterized reference standards are fundamental to ensuring the quality and consistency of pharmaceutical products. For novel compounds like ethyl 2-chloro-6-(4-bromophenyl)nicotinate and its analogs, a comprehensive approach to characterization, including structural elucidation, purity determination, and impurity profiling, is essential. The methodologies and protocols outlined in this guide provide a framework for the qualification and use of such reference standards in a regulated research and development environment.

References

  • British Pharmacopoeia. (n.d.). Reference Standards catalogue search. Retrieved from [Link]

Sources

Technical Guide: Melting Point Determination for Ethyl 2-chloro-6-(4-bromophenyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Precision Melting Point Determination for Ethyl 2-chloro-6-(4-bromophenyl)nicotinate Content Type: Technical Comparison & Method Validation Guide Audience: Pharmaceutical Process Chemists, Analytical Scientists, and QC Managers.

Executive Summary & Compound Profile

Ethyl 2-chloro-6-(4-bromophenyl)nicotinate is a critical halogenated pyridine intermediate, frequently employed in the synthesis of carboxamide fungicides (e.g., Boscalid analogs) and kinase inhibitors.

Precise melting point (MP) determination for this compound is not merely a physical constant check; it is a rapid purity indicator.[1] Due to the presence of heavy halogens (Cl, Br) and the ester moiety, this molecule exhibits specific thermal behaviors—including potential sublimation and polymorphism—that render standard "open capillary" methods prone to error.

This guide compares the two industry-standard methodologies: Automated Capillary Detection (USP <741>) and Differential Scanning Calorimetry (DSC) , providing a validated protocol to ensure data integrity.

Compound Physicochemical Context[2][3][4][5][6][7][8][9]
  • Structural Challenges: The 2-chloro and 6-aryl substitutions create a rigid lattice, but the ethyl ester tail introduces rotational freedom, often leading to polymorphism (different crystal packing with different MPs).

  • Thermal Risk: Halogenated nicotinates often possess high vapor pressures near their melting transition, leading to sublimation before melting in open systems.

Methodological Comparison: Capillary vs. DSC

For a researcher requiring absolute certainty, choosing the right method is dictated by the physical behavior of the sample.

Comparative Analysis Matrix
FeatureMethod A: Automated Capillary (OptiMelt/Büchi) Method B: Differential Scanning Calorimetry (DSC)
Principle Optical transmission (light passes when solid becomes liquid).Heat flow measurement (energy required to break lattice).
Standard USP <741> / Ph.[2][3][4] Eur. 2.2.14USP <891> / ASTM E793
Precision ±0.3°C to ±0.5°C±0.1°C
Sublimation Handling Poor. Sample is open to air; sublimation can obscure the "clear point."Excellent. Hermetically sealed pans prevent mass loss.
Purity Insight Qualitative (Melting Range width).Quantitative (Van 't Hoff purity calculation).
Polymorph Detection Difficult (visual changes only).distinct endotherms for different crystal forms.
Throughput High (3–6 samples simultaneously).Low (1 sample per run).
Recommendation Routine QC (Pass/Fail).Characterization & Reference Standard Generation.
Scientific Verdict

For Ethyl 2-chloro-6-(4-bromophenyl)nicotinate , DSC is the superior method for initial characterization due to the risk of sublimation and the necessity to detect polymorphic transitions common in aryl-nicotinates. Capillary methods should only be used for routine QC after the thermal profile is validated by DSC.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on sample behavior (hygroscopicity, sublimation).

MethodSelection Start Sample: Ethyl 2-chloro-6-(4-bromophenyl)nicotinate TGA Step 1: TGA / Visual Check (Check for Sublimation) Start->TGA Decision Sublimation or Polymorphism Detected? TGA->Decision DSC_Path Method B: DSC (Hermetic Pan) Decision->DSC_Path Yes (High Risk) Cap_Path Method A: Capillary (USP <741>) Decision->Cap_Path No (Stable) Result_DSC Output: Onset Temp + Heat of Fusion (ΔH) DSC_Path->Result_DSC Result_Cap Output: Meniscus (Onset) & Clear Point Cap_Path->Result_Cap

Figure 1: Decision logic for selecting the thermal analysis method based on compound stability.

Validated Experimental Protocols

Protocol A: Differential Scanning Calorimetry (Gold Standard)

Use this method to establish the Reference Standard value.

Equipment: TA Instruments DSC2500, Mettler Toledo DSC 3+, or equivalent. Consumables: Tzero Aluminum Hermetic Pans and Lids.

  • Sample Preparation:

    • Dry the sample in a vacuum oven at 40°C for 4 hours to remove residual solvent (solvents depress MP).

    • Do not grind heavily; excessive mechanical stress can induce polymorphic transitions in nicotinates. Lightly crush if necessary.

  • Encapsulation:

    • Weigh 2.0 – 4.0 mg of sample directly into the aluminum pan.

    • Crucial Step: Use a hermetic lid and crimp press to seal the pan. This creates a closed system, preventing sublimation and ensuring the "Endotherm" represents melting, not evaporation.

  • Instrument Parameters:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Equilibration: Equilibrate at 25°C.

    • Ramp Rate: Heat at 5°C/min to 10°C below expected onset, then slow to 1°C/min through the melt.

      • Note: Fast ramping (10°C/min) lags the thermal signal; 1°C/min ensures thermodynamic equilibrium.

  • Analysis:

    • Integrate the main endothermic peak.

    • Report To (Onset Temperature) as the melting point, not the peak maximum.

    • Calculate ΔH (Enthalpy of Fusion) in J/g. A sharp, narrow peak indicates high purity.

Protocol B: Automated Capillary (Routine QC)

Use this method for batch release testing.

Equipment: Stanford Research Systems OptiMelt or Büchi M-565.

  • Sample Preparation:

    • Grind the sample to a fine powder (particle size uniformity is critical for light transmission).

    • Fill a clean glass capillary (1.5 mm O.D.) to a height of 2.5 – 3.0 mm .

    • Pack via "tamping" (dropping the capillary through a glass tube) to eliminate air pockets.

  • Parameters (USP <741> Class Ia):

    • Start Temp: 10°C below expected MP.

    • Ramp Rate: 1.0°C/min.

    • Stop Temp: 5°C above clear point.

  • Visual Definitions:

    • Onset: First visible liquid meniscus.

    • Clear Point: Complete disappearance of solid turbidity.

    • Warning: If the sample turns brown or bubbles before clearing, decomposition is occurring. Report "Decomposition Point" rather than Melting Point.

Experimental Data Interpretation

When analyzing Ethyl 2-chloro-6-(4-bromophenyl)nicotinate, the relationship between purity and melting range is governed by the freezing point depression equation.

Data Visualization: The Purity/MP Relationship

The following workflow demonstrates how to interpret the data output to validate the compound's quality.

DataAnalysis Input Experimental Data Obtained Check_Range Check Melting Range Width (Clear Point - Onset) Input->Check_Range Narrow Range < 1.0°C Check_Range->Narrow Wide Range > 2.0°C Check_Range->Wide Pure High Purity (>98%) Valid Intermediate Narrow->Pure Impure Impure / Solvent Trap Recrystallization Required Wide->Impure

Figure 2: Logic flow for interpreting melting range data regarding compound purity.

Expected Results (Theoretical Baseline)

While specific batch values vary, high-purity halogenated nicotinates typically display:

  • Melting Range: < 1.5°C.[5]

  • DSC Profile: A single sharp endotherm.

  • Common Impurities: Unreacted ethyl 2-chloronicotinate (lowers MP significantly) or hydrolyzed acid derivatives (increases MP/broadens range).

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: United States Pharmacopeial Convention.

  • ASTM International. ASTM E794-06 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. West Conshohocken, PA.

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Detailed discussion on DSC pan selection for subliming compounds).
  • Westlab. Measuring the Melting Point - Method Comparison.

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity.

Sources

×

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Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-6-(4-bromophenyl)nicotinate
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Ethyl 2-chloro-6-(4-bromophenyl)nicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.